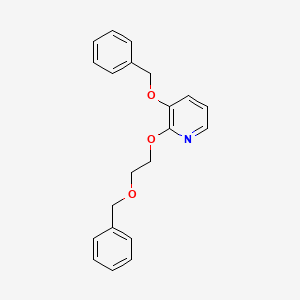

3-(苄氧基)-2-(2-(苄氧基)乙氧基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

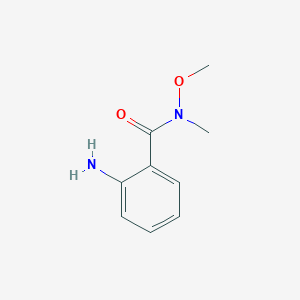

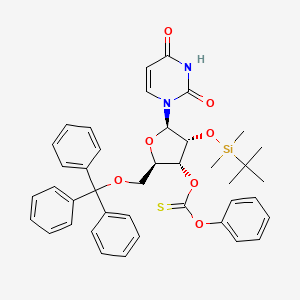

The compound "3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine" is a pyridine derivative with benzyloxy substituents. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The presence of benzyloxy groups suggests potential for increased reactivity and complexity in chemical synthesis.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles leads to the formation of 4H-pyrano[3,2-c]pyridines, which could be further functionalized to introduce benzyloxy groups . Another approach involves the regioselective synthesis of 2-(2-hydroxyaryl)pyridines, which could be modified to introduce benzyloxy substituents at the appropriate positions . Additionally, the synthesis of 2-ethoxy-3-pyridylboronic acid and its subsequent cross-coupling reactions could potentially be adapted to synthesize the target compound . The synthesis of 4-aminomethyl-5-ethoxy-3-[(4-vinyl)benzyloxy]pyridine also demonstrates the incorporation of benzyloxy groups into pyridine derivatives .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with the potential for intramolecular and intermolecular interactions. For example, the X-ray crystal structure of 2-ethoxy-3-pyridylboronic acid reveals intramolecular O–H···O bonds and intermolecular O–H···N bonds . Similarly, the molecular structure of 1,3-bis[2-(pyrrol-2-carbonyloxy)ethoxy]benzene shows a 2-D structure through N–H···O hydrogen bonding, which further forms a 3-D structure through C–H···O hydrogen bonds . These structural analyses are relevant for understanding the potential molecular interactions in "3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine."

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their substituents. For example, the electron-donating properties of methyl- and methoxy-substituted di[1,4]benzodithiio[2,3-b:2,3-e]pyridines have been studied through electrochemical and EPR studies . The acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids and the study of their molecular structure also contribute to the understanding of the reactivity of pyridine derivatives . Additionally, the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols as antioxidants provide insights into the antioxidant properties of pyridine derivatives . These studies could inform the analysis of the physical and chemical properties of "3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine."

科学研究应用

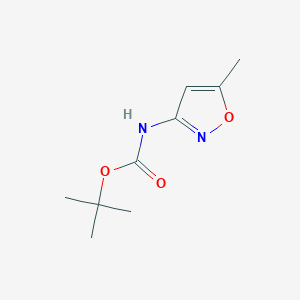

聚合物衍生物的合成

该化合物已用于合成新的单体,如 4-氨基甲基-5-乙氧基-3-[(4-乙烯基)苄氧基]吡啶,该单体进一步经历自由基均聚和共聚。这些聚合物被设计为含铜胺氧化酶的选择性抑制剂,表明其在酶抑制和聚合物化学中的潜力(BertiniVincenzo 等人,1993 年)。

晶体结构分析

该化合物的衍生物已对其晶体结构进行了研究。例如,1-苄氧基-4-甲氧基吡啶鎓高氯酸盐的晶体结构是使用单晶 X 射线衍射阐明的。此类研究有助于了解这些化合物的构象和分子相互作用,这对于设计药物和材料至关重要(Z. Dega-Szafran 等人,1991 年)。

配位聚合物和光物理性质

该化合物的衍生物已被用于支持镧系配位化合物。这些配合物已通过各种光谱技术表征,并评估了它们的光物理性质,表明它们在材料科学和光子学中的潜力(S. Sivakumar 等人,2011 年)。

聚合中的催化应用

该化合物的衍生物已用于合成用于丙烯聚合的新型铁催化剂。这表明其在提高工业聚合过程效率方面的作用(罗正红,2008 年)。

在药物化学中

其衍生物已被研究在药物化学中的潜力,例如抗结核化合物的合成。计算分析用于评估这些化合物的细胞毒性,展示了其在药物设计和毒性评估中的作用(M. Coleman 等人,2003 年)。

新型共聚物的合成

它已用于合成新型共聚物,如苯乙烯和氧环取代的 2-氰基-3-苯基-2-丙烯酸乙酯。这些研究侧重于了解聚合过程和所得共聚物的性质,这可能与材料科学相关(G. Kharas 等人,2013 年)。

属性

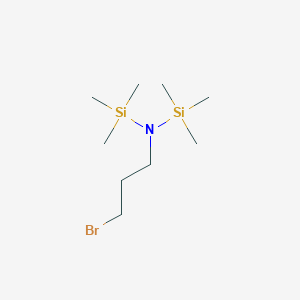

IUPAC Name |

3-phenylmethoxy-2-(2-phenylmethoxyethoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-3-8-18(9-4-1)16-23-14-15-24-21-20(12-7-13-22-21)25-17-19-10-5-2-6-11-19/h1-13H,14-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHDJULJWZNDND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOC2=C(C=CC=N2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454449 |

Source

|

| Record name | 3-(BENZYLOXY)-2-(2-(BENZYLOXY)ETHOXY)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine | |

CAS RN |

156840-57-2 |

Source

|

| Record name | 3-(BENZYLOXY)-2-(2-(BENZYLOXY)ETHOXY)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278842.png)

![Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B1278848.png)